
Tartrazine
Overview
Description
Tartrazine (trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazol-3-carboxylate), also known as FD&C Yellow No. 5, is a synthetic azo dye widely used in food, pharmaceuticals, and cosmetics. Its molecular weight is 534.36 g/mol, with a topological polar surface area of 229 Ų . This compound exhibits thermal stability up to 200°C in air and 300°C under inert conditions . However, its safety remains debated due to reported adverse effects, including genotoxicity (DNA damage in human lymphocytes and calf thymus DNA) , neurobehavioral impairments in rodents , and oxidative stress in liver and kidney tissues . Regulatory limits for its use in food products emphasize the need for precise detection and removal methods .
Preparation Methods
Chemical Synthesis of Tartrazine Derivatives
Synthesis of 1-Phenyl-3-Propionic Acid-4-Phenylazo-5-Pyrazolone (TAR)
The preparation of this compound derivatives begins with the synthesis of 1-phenyl-3-propionic acid-4-phenylazo-5-pyrazolone (TAR), a structurally modified analog of this compound. This four-step process involves:
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Formation of Diethyl 3-Ketoadipate :
Succinic acid monoethyl chloride (11.4 g, 69.59 mmol) reacts with 2,2-dimethyl-1,2-dioxane-4,6-dione (Meldrum’s acid; 8.98 g, 62.33 mmol) in dichloromethane at 0–3°C. The reaction yields diethyl 3-ketoadipate with an 88% efficiency after purification . -
Synthesis of Ethyl 1-Phenyl-5-Pyrazolone-3-Propionate :
Diethyl 3-ketoadipate (13.4 g, 61.98 mmol) undergoes condensation with phenylhydrazine hydrochloride (10.755 g, 74.38 mmol) in ethanol at room temperature for 16 hours. The product, ethyl 1-phenyl-5-pyrazolone-3-propionate, is obtained in 37% yield . -
Hydrolysis to 1-Phenyl-5-Pyrazolone-3-Propionic Acid :
The ester intermediate is hydrolyzed using lithium hydroxide (1.147 g, 27.34 mmol) in a methanol-THF-water mixture, yielding 1-phenyl-5-pyrazolone-3-propionic acid (56% yield) . -
Diazotization and Coupling :
Aniline (2 g, 21.47 mmol) is diazotized with sodium nitrite (1.778 g, 25.77 mmol) in hydrochloric acid at 5°C. The resulting diazonium salt reacts with 1-phenyl-5-pyrazolone-3-propionic acid in a methanol-sodium carbonate buffer, producing TAR in 32% yield .
Table 1: Reaction Yields and Conditions for TAR Synthesis
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Succinic acid monoethyl chloride, Meldrum’s acid | 0–3°C, 1 h | 88% |
2 | Diethyl 3-ketoadipate, phenylhydrazine HCl | RT, 16 h | 37% |
3 | Ethyl ester, LiOH | RT, overnight | 56% |
4 | Aniline, NaNO₂, 1-phenyl-5-pyrazolone-3-propionic acid | 0–10°C, 12 h | 32% |
Preparation of this compound Artificial Antigen
For immunological assays, TAR is conjugated to carrier proteins (e.g., bovine serum albumin) using carbodiimide chemistry:
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Activation : TAR (0.1 mmol) is treated with EDC (0.15 mmol) and NHS (0.15 mmol) in DMF-water (0.5 mL) for 3 hours.
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Conjugation : The activated TAR is mixed with BSA (0.0025 mmol) in PBS (pH 7.4) for 6 hours, yielding an antigenic complex after centrifugation .
Spectrophotometric Determination of this compound
Complexation Method (Method I)
This compound reduces Cu(II) to Cu(I) in acetate buffer (pH 5.9), forming a Cu(I)-Tz complex with λₘₐₓ = 332 nm. Key parameters:
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Linear range : 10.69–85.50 µg·mL⁻¹
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Molar absorptivity : 0.361 × 10⁴ L·mol⁻¹·cm⁻¹
Oxidation Method (Method II)
Alkaline KMnO₄ oxidizes this compound to manganate (λₘₐₓ = 610 nm). Key parameters:
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Linear range : 5.34–34.12 µg·mL⁻¹
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Molar absorptivity : 0.80 × 10⁴ L·mol⁻¹·cm⁻¹
Table 2: Analytical Performance of Spectrophotometric Methods
Parameter | Method I | Method II |
---|---|---|
λₘₐₓ (nm) | 332 | 610 |
Beer’s law range (µg·mL⁻¹) | 10.69–85.50 | 5.34–34.12 |
Molar absorptivity (L·mol⁻¹·cm⁻¹) | 0.361 × 10⁴ | 0.80 × 10⁴ |
LOD (µg·mL⁻¹) | 3.24 | 1.62 |
Thermodynamic and Stability Studies
Complexation Equilibria
The stability constant (log K) of the Cu(I)-Tz complex decreases from 4.82 to 4.12 as temperature rises from 293 K to 323 K, indicating exothermic complexation .
Thermodynamic Parameters
-
ΔG : −24.6 to −25.9 kJ·mol⁻¹ (spontaneous reaction)
-
ΔH : −42.3 kJ·mol⁻¹ (exothermic)
Applications in Food Analysis
Table 3: this compound Content in Food Samples (n = 5)
Sample | This compound (mg·g⁻¹) | RSD (%) |
---|---|---|
Lemon gelatin | 0.198 ± 0.003 | 1.51 |
Tamarind drink | 0.201 ± 0.004 | 1.99 |
Interference Studies
Tolerable limits for coexisting dyes:
Chemical Reactions Analysis
Types of Reactions
C.I. 19140 undergoes various chemical reactions, including:
Oxidation: The azo group in C.I. 19140 can be oxidized under certain conditions.
Reduction: The azo group can also be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidation of C.I. 19140 can lead to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can produce various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Food Industry Applications
Tartrazine is primarily recognized for its role as a food coloring agent. It is commonly used to enhance the visual appeal of products such as beverages, candies, baked goods, and snacks. The dye's ability to impart a bright yellow hue makes it a popular choice among manufacturers.
Regulatory Status:
- This compound is approved for use in many countries, but regulations vary globally. In the EU, it is subject to strict labeling requirements due to potential allergic reactions in sensitive individuals.
Pharmaceutical Applications
In pharmaceuticals, this compound is employed not only as a coloring agent but also as an excipient in tablet formulations. It aids in the identification of medications and improves patient compliance by making tablets visually appealing.
Research Findings:
- A study indicated that this compound can influence learning and memory functions in animal models, suggesting that its effects extend beyond mere coloring properties .
Toxicological Studies
Numerous studies have investigated the safety profile of this compound. Research has shown potential adverse effects on health when consumed in significant quantities:
- Hepatic and Renal Effects: A study on Wistar rats demonstrated that this compound administration led to increased levels of liver enzymes (ALT, AST) and renal markers (urea, creatinine), indicating possible hepatotoxicity and nephrotoxicity .
- Neurobehavioral Effects: Research has suggested that this compound may affect exploratory behavior in mice across generations, raising concerns about its long-term neurodevelopmental impacts .
Innovative Research Applications
Recent studies have explored innovative uses of this compound beyond traditional applications:
- Optical Transparency in Tissues: Researchers have utilized this compound to render living tissues transparent, which could revolutionize imaging techniques in biomedical research. By applying a solution of this compound to the skin of mice, internal structures became visible under visible light, facilitating non-invasive observations of physiological processes .
Biophysical Properties
This compound exhibits unique biophysical properties that make it suitable for various applications:
- Antioxidant Activity: Studies reveal that this compound can exhibit antioxidant properties at specific concentrations, which may be beneficial in formulations aimed at reducing oxidative stress .
- Interactions with Proteins: this compound's moderate biological activity when interacting with proteins opens avenues for research into its role in biochemical applications .
Summary of Key Findings
Mechanism of Action
The mechanism of action of C.I. 19140 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, potentially altering their function. The azo group in C.I. 19140 can undergo metabolic reduction to form aromatic amines, which can interact with DNA and other cellular components .
Comparison with Similar Compounds
Structural and Functional Differences
Tartrazine is an azo dye, characterized by its sulfonated aromatic rings and polar functional groups. Comparatively, sunset yellow (disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate) and amaranth (trisodium 3-hydroxy-4-[(4-sulfonato-1-naphthyl)azo]-2,7-naphthalenedisulfonate) share similar azo linkages but differ in molecular topology and charge distribution. For example:
Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Optimal Adsorption pH |
---|---|---|---|
This compound | 534.36 | 229 | 3–4 |
Sunset Yellow | 452.37 | 213 | 2–3 |
Amaranth | 604.47 | 245 | 2–4 |
These structural differences influence adsorption behavior. For instance, this compound’s removal efficiency peaks at pH 3–4 using nanocomposites like MWCNT-COOH/Fe₃O₄/NiO (20% removal) , whereas sunset yellow and amaranth require lower pH for optimal adsorption due to protonation of sulfonate groups .
Detection and Analytical Performance
This compound is often co-detected with sunset yellow and amaranth in food samples. Key analytical metrics include:
Notably, this compound’s oxidation peak at +0.75 V (vs. Ag/AgCl) remains distinct even in the presence of 10-fold higher concentrations of sunset yellow or amaranth .
Adsorption and Degradation Efficiency
This compound’s removal efficiency varies significantly with adsorbent type and pH:
- Chitin/Chitosan : 20% removal at pH 3–4, comparable to sawdust but lower than Fe SA-MOF@CNF (95% at pH 7) .
- Al−Fe−PILC Catalyst : Achieves 70% TOC removal in catalytic oxidation, outperforming Ca-Bent (45%) but requiring higher energy input .
- UV/H₂O₂ Degradation : Degrades this compound at 0.4 mM H₂O₂ (85% efficiency), but excess H₂O₂ (>0.67 mM) reduces efficacy due to hydroxyl radical scavenging .
Key Research Findings and Controversies
Genotoxicity: While this compound consistently induces DNA damage in vitro , in vivo studies show conflicting results. For example, Walton et al.
Detection Sensitivity: Immunoassays using monoclonal antibodies achieve ultra-low detection limits (0.014 ng/mL) with zero cross-reactivity to other dyes .
Adsorption Mechanisms : Hydrogen bonding and π-π interactions dominate this compound adsorption on carbon-based materials, whereas electrostatic forces govern its uptake by clays .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying tartrazine in complex matrices (e.g., food, environmental samples)?
- Methodological Answer :
- HPLC-UV/Vis is widely used for simultaneous quantification of this compound and other azo dyes. A validated protocol involves using a C18 column, mobile phase (e.g., methanol/ammonium acetate), and detection at 425 nm for this compound. Calibration curves show linearity (0.03–10 µg/mL), with precision (RSD <5%) and accuracy (RE ±5%) verified via QC replicates .
- UV-Vis chemometric analysis (e.g., using overlapping spectra of sunset yellow and this compound) enables simultaneous detection via partial least squares regression. Software tools (e.g., NanoDrop QC) resolve spectral overlaps at 259 nm (this compound) and 476 nm (sunset yellow) .
Q. How can Beer’s Law be applied to determine this compound concentration in beverages?
- Methodological Answer :
- Prepare standard this compound solutions, measure absorbance at 425 nm, and construct a calibration curve. For complex matrices (e.g., sports drinks), use dilution to minimize interference from colorless components (e.g., sugars). Validate via external calibration (linear range: 0.5–30 µM) or standard addition for accuracy in fluorometric methods .
Q. What are the key steps for validating a this compound detection method?
- Methodological Answer :
- Validate precision (intra-day/inter-day RSD <15%), accuracy (recovery 85–115%), linearity (R² >0.99), and sensitivity (LOD/LOQ). For example, HPLC-UV achieves LOD 0.03 µg/mL , while SERS with Ag nanowires detects down to 20.38 ng/cm² . Include dilution integrity testing for samples exceeding calibration ranges .
Advanced Research Questions
Q. How can factorial design optimize photocatalytic degradation of this compound?
- Methodological Answer :
- A 2⁴-full factorial design evaluates variables: ZnO nanorod aspect ratio, catalyst load (0.5–1.5 g/L), pH (3–9), and H₂O₂ volume (0–2 mL). Use ANOVA to identify significant factors (e.g., pH and H₂O₂ enhance pseudo-1st-order rate constants). Response surface methodology (RSM) predicts optimal conditions beyond tested ranges .
Q. What experimental strategies assess this compound-protein interactions (e.g., lipase, serum albumin)?
- Methodological Answer :
- Multi-spectroscopic techniques :
- Fluorescence quenching measures binding constants (e.g., this compound-lipase: ΔG <0, ΔH <0, ΔS >0, indicating hydrophobic interactions) .
- Circular dichroism (CD) and synchronous fluorescence track conformational changes in proteins (e.g., altered α-helix content in serum albumin) .
- Molecular docking identifies binding sites (e.g., this compound in lipase’s active center) using software like AutoDock .
Q. How to address contradictions in this compound toxicity studies (e.g., environmental vs. clinical data)?
- Methodological Answer :
- Environmental toxicity : Use OECD-guided bioassays (e.g., fish models) to measure LC₅₀ and biochemical markers (e.g., oxidative stress in gills/liver) .
- Clinical studies : Design RCTs with double-blind, placebo-controlled protocols. Note that meta-analyses of asthma trials found no significant this compound effect (p >0.05), except in rare hypersensitivity cases .
Q. What statistical models are suitable for analyzing this compound degradation kinetics?
- Methodological Answer :
- General factorial design with time (6 levels) and initial concentration (3 levels) as independent variables. Use ANOVA to validate regression models (e.g., quadratic vs. cubic) and assess factor significance (p <0.05). Software like Design Expert 7.0 optimizes model selection .
Q. Methodological Challenges and Solutions
Q. How to resolve spectral interference in this compound detection when co-existing dyes are present?
- Solution :
- Derivative spectroscopy or multivariate calibration (e.g., PLS) separates overlapping peaks (e.g., Allura Red at 480 nm vs. This compound at 430 nm) .
- HPLC-MS/MS provides selectivity via mass transitions (e.g., this compound m/z 534→193) .
Q. What are the limitations of fluorometric this compound detection, and how to mitigate them?
- Solution :
- Quenching interference from matrix components (e.g., metal ions) can be minimized using masking agents (e.g., EDTA) .
- Narrow linear ranges (e.g., 0.5–30 µM) require standard addition for accurate quantification in complex samples .
Properties
IUPAC Name |
trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBCXLDXJUMFB-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N4Na3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34175-08-1 (parent), 74920-66-4 (barium salt), 84681-80-1 (barium salt (2:3)) | |
Record name | Tartrazine | |
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Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992), Water or Solvent Wet Solid, Dry Powder; NKRA, Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline] | |
Record name | C.I. PIGMENT YELLOW 100 | |
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Record name | C.I. Pigment Yellow 100 | |
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Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
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Record name | Tartrazine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L), In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C, In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Soluble in concentrated sulfuric acid | |
Record name | C.I. PIGMENT YELLOW 100 | |
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Record name | TARTRAZINE | |
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Color/Form |
Bright orange-yellow powder | |
CAS No. |
12225-21-7, 1934-21-0 | |
Record name | C.I. PIGMENT YELLOW 100 | |
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Record name | Tartrazine | |
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Record name | C.I. Pigment Yellow 100 | |
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Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
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Record name | Aluminium, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid complex | |
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Record name | Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TARTRAZINE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | C.I. PIGMENT YELLOW 100 | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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